4-(2-Chloroethyl)benzaldehyde
Overview
Description
4-(2-Chloroethyl)benzaldehyde is an organic compound with the chemical formula C9H9ClO. It is a colorless to pale yellow liquid with a strong aroma similar to aromatic ketones. This compound is easily soluble in ethanol, ether, and chloroform, and slightly soluble in water . It is widely used in the pharmaceutical and cosmetic industries, often serving as an intermediate in the synthesis of antibiotics, anti-inflammatory drugs, and various chemicals .
Preparation Methods
4-(2-Chloroethyl)benzaldehyde is typically prepared by the reaction of symmetrical dichloroethane and benzaldehyde in an aqueous sodium hydroxide solution . The symmetrical dichloroethane is slowly added dropwise to the benzaldehyde solution while controlling the temperature and stirring to ensure the reaction proceeds smoothly . After the reaction is complete, the product is purified by distillation to obtain this compound .
Chemical Reactions Analysis
4-(2-Chloroethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions . The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .
Scientific Research Applications
4-(2-Chloroethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antibiotics and anti-inflammatory drugs.
Industry: It is used in the production of fragrances and as an additive in cosmetics.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and exert therapeutic effects, particularly in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
4-(2-Chloroethyl)benzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chlorobenzaldehyde: Contains a chlorine atom directly attached to the benzene ring, leading to different reactivity patterns.
2-Chloroethylbenzene: Lacks the aldehyde group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the chloroethyl and aldehyde functional groups, which confer distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
4-(2-chloroethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAAKRQPQKJMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571028 | |
Record name | 4-(2-Chloroethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103076-33-1 | |
Record name | 4-(2-Chloroethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(2-chloroethyl)benzaldehyde contribute to the enhanced antimicrobial activity of the synthesized chitosan derivatives?
A: While the provided research doesn't delve into the specific mechanism of action, it suggests that the enhanced antimicrobial activity of chitosan derivatives incorporating this compound stems from their improved solubility. [, ] The presence of the aromatic aldehyde moiety likely increases the hydrophobicity of the chitosan backbone, promoting better interaction with bacterial cell membranes. This improved interaction could lead to increased disruption of the membrane integrity, ultimately resulting in bacterial cell death. Further research is needed to confirm this hypothesis and fully elucidate the mechanism of action.
Q2: Are there any potential applications of these modified chitosan derivatives beyond the ones mentioned in the research?
A: While the research focuses on the antimicrobial potential of these novel chitosan derivatives, their improved solubility opens avenues for exploration in various fields. [] Potential applications include:
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